3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid CAS 91182-58-0
3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid CAS 91182-58-0
An In-depth Technical Guide to 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 91182-58-0)
Abstract
This technical guide provides a comprehensive overview of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 91182-58-0), a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. We will delve into its physicochemical properties, established synthetic methodologies with mechanistic considerations, applications as a versatile building block in drug discovery, and standard protocols for its analytical characterization and safe handling. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their scientific endeavors.
Core Compound Profile and Physicochemical Properties
3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid is a substituted isoxazole derivative. The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a scaffold known for its prevalence in a wide array of biologically active molecules.[1][2] The specific arrangement of a 4-bromophenyl group at the 3-position, a methyl group at the 5-position, and a carboxylic acid at the 4-position makes this compound a valuable and reactive intermediate for further chemical elaboration.[3]
Table 1: Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 91182-58-0 | [4][5] |
| Molecular Formula | C₁₁H₈BrNO₃ | [][7] |
| Molecular Weight | 282.09 g/mol | [4][5][] |
| Appearance | Powder | [4][8] |
| Melting Point | 216-218 °C | [4][5][8] |
| Canonical SMILES | CC1=C(C(=NO1)C2=CC=C(C=C2)Br)C(=O)O | [] |
| InChI Key | DTWRRPFCWHWFSM-UHFFFAOYSA-N | [4][8] |
| Storage Temperature | 2-8°C | [4][8] |
Synthesis and Mechanistic Rationale
The synthesis of this isoxazole derivative is a multi-step process that relies on fundamental organic reactions. A common and reliable pathway involves the construction of the isoxazole ring from acyclic precursors, followed by hydrolysis to unmask the carboxylic acid.
General Synthetic Workflow
The process begins with a Claisen-type condensation to form a β-dicarbonyl intermediate. This intermediate is then cyclized with hydroxylamine in a reaction that defines the isoxazole core. The final step is a saponification (ester hydrolysis) to yield the target carboxylic acid. This sequence ensures high regioselectivity and good overall yields.
Caption: High-level synthetic workflow for the target molecule.
Detailed Experimental Protocol
PART A: Synthesis of Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate
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Rationale: This step constructs the core heterocyclic ring. A common method involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine. An alternative, efficient route starts from an oxime and an activated ester. Based on a procedure for a related structure, a plausible synthesis involves a cycloaddition reaction.[9]
-
Procedure:
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A mixture of 4-bromobenzaldehyde oxime (1 equivalent), ethyl acetoacetate (2 equivalents), and an oxidizing agent like chloramine-T trihydrate (1 equivalent) is prepared.
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The mixture is gently warmed on a water bath (approx. 60-70 °C) for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction is cooled to room temperature. The solid byproduct (sodium chloride) is removed by filtration and washed with a small amount of cold ethanol.
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The filtrate is concentrated under reduced pressure. The resulting residue is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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The organic layer is washed sequentially with water, a dilute base (e.g., 10% NaOH solution) to remove unreacted starting materials, and finally with a saturated brine solution.[9]
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude isoxazole ester. Purification can be achieved via column chromatography or recrystallization.
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PART B: Hydrolysis to 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid
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Rationale: This is a standard saponification reaction to convert the ethyl ester into the desired carboxylic acid. The use of a strong base followed by acidification is a robust and high-yielding method.
-
Procedure:
-
The isoxazole ester from Part A is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 10% NaOH).
-
The mixture is heated to reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting ester.[9]
-
The reaction mixture is cooled, and the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is cooled in an ice bath and carefully acidified with dilute hydrochloric acid (e.g., 2N HCl) until the pH is approximately 2-3.
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The precipitated white solid is the target carboxylic acid. It is collected by vacuum filtration, washed thoroughly with cold deionized water to remove inorganic salts, and dried under vacuum.
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Applications in Research and Drug Development
The isoxazole moiety is a privileged scaffold in medicinal chemistry, recognized for its ability to participate in various non-covalent interactions and its metabolic stability. Derivatives are known to possess anticancer, anti-inflammatory, and antibacterial activities.[1]
Role as a Synthetic Building Block
The primary utility of this compound is as an intermediate for the synthesis of more complex molecules. The carboxylic acid functional group is a versatile handle for a variety of chemical transformations.
Caption: Key synthetic transformations of the title compound.
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Amide Coupling: The carboxylic acid can be readily coupled with a diverse range of amines to form amides. This is the most common application, enabling the exploration of structure-activity relationships (SAR) by introducing varied substituents. This approach is fundamental in creating libraries of compounds for screening against biological targets.
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Esterification: Conversion to esters can be used to generate prodrugs with modified solubility or pharmacokinetic profiles.
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Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, which can then be used in further synthetic manipulations, such as ether formation or conversion to leaving groups.
Potential as an Unnatural Amino Acid
The structural motif of 5-amino-isoxazole-4-carboxylic acid has been explored as an unnatural β-amino acid for incorporation into peptides.[1] This suggests that derivatives like the title compound could serve as precursors for novel peptidomimetics, which are designed to have enhanced stability against proteolytic degradation compared to natural peptides.[1]
Analytical Characterization Workflow
Confirming the identity and purity of the synthesized material is critical. A multi-technique approach is required.
Table 2: Standard Analytical Methods
| Technique | Expected Observations | Purpose |
| ¹H NMR | Signals corresponding to the A'A'B'B' system of the 4-bromophenyl ring, a singlet for the methyl group, and a broad singlet for the acidic carboxylic proton. | Structural Elucidation |
| ¹³C NMR | Resonances for all 11 unique carbon atoms, including the carbonyl carbon (~160-170 ppm) and carbons of the aromatic and isoxazole rings. | Structural Confirmation |
| FT-IR | Characteristic absorptions: a broad O-H stretch (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C=N/C=C stretches (~1600-1450 cm⁻¹). | Functional Group ID |
| Mass Spec (MS) | A molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight (282.09), with a characteristic isotopic pattern due to the presence of Bromine (⁷⁹Br/⁸¹Br). | Molecular Weight Confirmation |
| HPLC | A single major peak under appropriate conditions (e.g., C18 column, ACN/H₂O mobile phase) to confirm >95% purity. | Purity Assessment |
Safety, Handling, and Storage
Proper laboratory practice is essential when working with this compound. The following guidelines are based on available safety information for this and structurally related chemicals.
-
Hazard Classification: The compound is classified as Acute Toxicity, Oral, Category 4. The GHS hazard statement is H302: Harmful if swallowed.[4][8][10]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[11][12] If handling large quantities of the powder, a NIOSH-approved respirator is recommended to prevent inhalation.[4][8][12]
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[11][12] Avoid creating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C.[4][8] Keep away from strong oxidizing agents.[12]
-
First Aid:
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[13]
-
If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[11][12]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11][12]
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Disclaimer: This information is a summary. Always consult the full Safety Data Sheet (SDS) from the supplier before use.
References
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3-(4-Bromophenyl)-5-Methylisoxazole-4- Carboxylic Acid, Liquid, IndiaMART. [Link]
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A general synthesis of 4-isoxazolecarboxylic esters, Organic Syntheses. [Link]
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5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides, National Institutes of Health (NIH). [Link]
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Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid, MDPI. [Link]
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3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, National Institutes of Health (NIH). [Link]
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Analytical methods for the determination of pharmaceuticals in aqueous environmental samples, ScienceDirect. [Link]
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5-Methylisoxazole-4-carboxylic acid | C5H5NO3, PubChem, National Institutes of Health (NIH). [Link]
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Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid, ResearchGate. [Link]
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